
Helium--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helium–magnesium (1/1) is a compound formed by the combination of helium and magnesium Helium is a noble gas known for its inertness and low reactivity, while magnesium is an alkaline earth metal known for its reactivity and role in various biological and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of helium–magnesium (1/1) involves the reaction of helium gas with magnesium under specific conditions. This process typically requires high pressure and temperature to facilitate the interaction between the inert helium and the reactive magnesium. The reaction is often carried out in a controlled environment to prevent contamination and ensure the purity of the compound.
Industrial Production Methods: Industrial production of helium–magnesium (1/1) may involve the use of advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods allow for the precise control of reaction conditions and the production of high-purity compounds. The use of inert atmospheres, such as nitrogen or helium, is essential to prevent unwanted reactions with other elements or compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Helium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, helium–magnesium (1/1) can form magnesium oxide and release helium gas.
Reduction: Reducing agents such as hydrogen can reduce helium–magnesium (1/1) to magnesium and helium.
Substitution: Halogens like chlorine or bromine can react with helium–magnesium (1/1) to form magnesium halides and release helium.
Major Products Formed: The major products formed from these reactions include magnesium oxide, magnesium halides, and elemental helium.
Applications De Recherche Scientifique
Helium–magnesium (1/1) has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in the synthesis of other compounds.
- Studied for its unique bonding and structural properties.
Biology:
- Investigated for its potential role in biological systems, particularly in magnesium-related processes.
Medicine:
- Explored for its potential use in medical imaging and diagnostics due to the unique properties of helium.
Industry:
- Utilized in the production of high-performance materials and coatings.
- Studied for its potential use in advanced manufacturing processes.
Mécanisme D'action
The mechanism of action of helium–magnesium (1/1) involves the interaction between helium and magnesium at the molecular level. Helium’s inert nature allows it to stabilize the reactive magnesium, resulting in a compound with unique properties. The specific molecular targets and pathways involved depend on the application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Helium–magnesium (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Formed by the reaction of magnesium with oxygen, it is widely used in various industrial applications.
Magnesium Halides (MgX2): Formed by the reaction of magnesium with halogens, these compounds are used in chemical synthesis and industrial processes.
Helium Compounds: Helium can form compounds with other elements under specific conditions, such as disodium helide (Na2He), which is stable at high pressures.
Propriétés
Numéro CAS |
81099-07-2 |
|---|---|
Formule moléculaire |
HeMg |
Poids moléculaire |
28.308 g/mol |
Nom IUPAC |
helium;magnesium |
InChI |
InChI=1S/He.Mg |
Clé InChI |
KCAVJKFEUVWRLY-UHFFFAOYSA-N |
SMILES canonique |
[He].[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


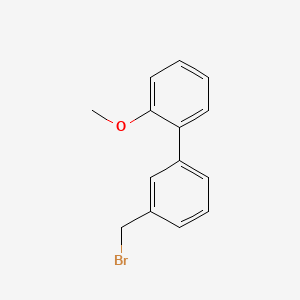
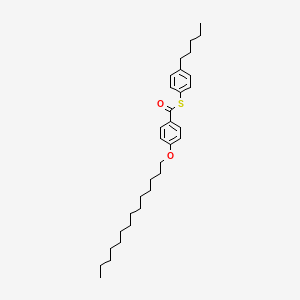


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)



![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

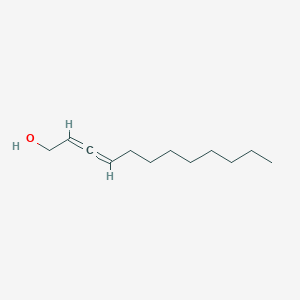
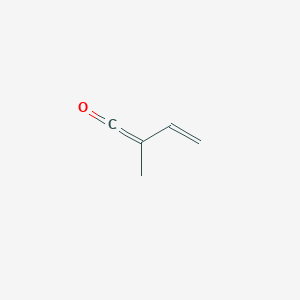
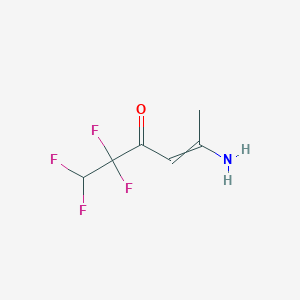
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
